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2,3-Diphenylpyrido[2,3-b]pyrazine

Cat. No.: B3032196
CAS No.: 1232-99-1
M. Wt: 283.3 g/mol
InChI Key: RBAXWBRRSJYIIW-UHFFFAOYSA-N
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Description

Significance of Pyrazine-Fused Heterocycles in Contemporary Chemistry

Pyrazine-fused heterocycles are of great importance in contemporary chemistry due to their diverse biological and pharmacological activities. derpharmachemica.com These compounds are integral components in many natural products, vitamins, and synthetic drugs. derpharmachemica.combritannica.com The pyrazine (B50134) ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a key structural motif in numerous therapeutic agents. nih.gov For instance, several FDA-approved drugs for treating conditions like multiple myeloma contain a pyrazine core. nih.gov The fusion of a pyrazine ring with other heterocyclic systems, such as pyridine (B92270), often leads to novel compounds with enhanced or unique properties. derpharmachemica.com These fused systems are a focal point in drug discovery, materials science, and chemical biology. nih.gov

The versatility of pyrazine-fused heterocycles stems from their distinct chemical reactivity and their ability to participate in various chemical transformations. nih.gov This has led to the development of innovative synthetic methodologies and the total synthesis of complex natural products. nih.gov Furthermore, the incorporation of pyrazine moieties can modulate the electronic and photophysical properties of molecules, making them valuable in the design of functional materials. rsc.org

Overview of Research Trajectories for 2,3-Diphenylpyrido[2,3-b]pyrazine

Research on this compound and its derivatives has explored several promising avenues. A significant area of investigation is their application in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The pyrido[2,3-b]pyrazine (B189457) core serves as a versatile platform for creating fluorescent materials that can emit light across the visible spectrum, from blue to red. rsc.org By strategically modifying the molecular structure, researchers have been able to fine-tune the band gap and achieve high photoluminescence quantum efficiencies, which are crucial for cost-effective multicolor displays. rsc.org

Another key research direction involves the synthesis of donor-acceptor (D-A) type molecules based on the 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine scaffold. researchgate.net These materials exhibit intramolecular charge transfer (ICT) transitions and show potential as blue-orange light-emitting materials for optoelectronic devices. researchgate.net Computational studies, often employing density functional theory (DFT), are frequently used to understand the electronic and photophysical properties of these compounds and to guide the design of new materials with desired characteristics. nih.govrsc.org

Furthermore, the broader class of pyrido[2,3-b]pyrazine derivatives has been investigated for their potential in electrochemical DNA sensing and as therapeutic agents. nih.gov These compounds have demonstrated the ability to interact with DNA, suggesting their utility in the development of novel biosensors. nih.gov

Chemical Profile of this compound

PropertyValue
Molecular Formula C19H13N3
IUPAC Name This compound
Molar Mass 283.33 g/mol
Appearance Solid
Solubility Generally soluble in organic solvents

Synthesis and Characterization

The synthesis of pyrido[2,3-b]pyrazine derivatives can be achieved through various methods, often involving multicomponent reactions. nih.govorgchemres.org A common approach involves the condensation of a diamine with a 1,2-dicarbonyl compound. For instance, substituted pyrido[2,3-b]pyrazines have been synthesized by reacting 2-aminopyrazine (B29847) with an aromatic aldehyde and indane-1,3-dione in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.gov

The characterization of these compounds relies on a combination of spectroscopic techniques to confirm their chemical structure.

Spectroscopic DataDescription
¹H NMR The proton nuclear magnetic resonance spectrum provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the arrangement of the phenyl and pyridopyrazine rings.
¹³C NMR The carbon-13 nuclear magnetic resonance spectrum reveals the number and types of carbon atoms, further validating the molecular structure.
Mass Spectrometry This technique determines the molar mass of the compound and can provide information about its fragmentation pattern, confirming the elemental composition.
FT-IR Fourier-transform infrared spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation. nih.govrsc.org

Applications in Academic Research

The unique properties of this compound and its derivatives have led to their exploration in several areas of academic research.

Fluorescent Probes

The inherent fluorescence of the pyrido[2,3-b]pyrazine core makes it a valuable scaffold for the development of fluorescent probes. rsc.org By attaching different functional groups, the photophysical properties can be tuned to create sensors for specific analytes or to visualize biological processes. The high quantum yields and tunable emission spectra of these compounds are particularly advantageous for these applications. rsc.org

Photocatalysis

While direct research on the photocatalytic activity of this compound is emerging, the broader class of pyrazine derivatives has shown promise in this area. researchgate.net The electron-deficient nature of the pyrazine ring can facilitate electron transfer processes, which are central to photocatalysis. Future research may focus on harnessing this property for applications in organic synthesis and environmental remediation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13N3 B3032196 2,3-Diphenylpyrido[2,3-b]pyrazine CAS No. 1232-99-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylpyrido[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)22-19-16(21-17)12-7-13-20-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAXWBRRSJYIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355821
Record name 2,3-diphenylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1232-99-1
Record name 2,3-diphenylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Diphenylpyrido 2,3 B Pyrazine and Its Derivatives

Established Synthetic Pathways for Pyrido[2,3-b]pyrazine (B189457) Cores

The construction of the fundamental pyrido[2,3-b]pyrazine ring system is a key step in accessing its derivatives. Several established methods have been developed, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope.

Deprotonative Metalation-Trapping Reactions

Deprotonative metalation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds. This strategy involves the removal of a proton with a strong base, followed by quenching the resulting organometallic intermediate with an electrophile.

To functionalize 2,3-diphenylpyrido[2,3-b]pyrazine, deprotonation methods have been explored using mixed-metal bases. mdpi.com One effective approach involves the use of a lithium-zinc mixed base. For instance, the treatment of this compound with a combination of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and zinc chloride (ZnCl₂·TMEDA) in tetrahydrofuran (B95107) (THF) at low temperatures allows for the introduction of various functional groups. mdpi.com This method has been successfully employed to synthesize halogenated derivatives, which can serve as versatile intermediates for further cross-coupling reactions. mdpi.com The reaction proceeds by deprotonation at the 8-position of the pyrido[2,3-b]pyrazine ring, followed by trapping with an electrophile. mdpi.com

For example, the synthesis of 8-bromo-2,3-diphenylpyrido[2,3-b]pyrazine and 8-chloro-2,3-diphenylpyrido[2,3-b]pyrazine was achieved by reacting this compound with LiTMP and ZnCl₂·TMEDA, followed by the addition of bromine or chlorine sources, respectively. mdpi.com Similarly, the iodo-derivative was obtained in 70% yield using this methodology. mdpi.com

Table 1: Deprotonative Metalation of this compound mdpi.com

EntryStarting MaterialReagentsProductYield (%)
1This compoundLiTMP, ZnCl₂·TMEDA, I₂8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine70
2This compoundLiTMP, ZnCl₂·TMEDA, Br₂8-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine-
3This compoundLiTMP, ZnCl₂·TMEDA, Cl₂ source8-Chloro-2,3-diphenylpyrido[2,3-b]pyrazine-

Multicomponent Reaction Approaches for Pyrido[2,3-b]pyrazine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. rsc.orgnih.gov A one-pot synthesis of pyrido[2,3-b]pyrazine derivatives has been developed utilizing a three-component reaction of an aromatic aldehyde, 2-aminopyrazine (B29847), and indane-1,3-dione in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol (B145695). nih.gov This method provides good to excellent yields of the desired products. rsc.orgnih.gov The reaction involves the initial formation of an intermediate from the aldehyde and indane-1,3-dione, which then undergoes condensation and cyclization with 2-aminopyrazine to afford the final pyrido[2,3-b]pyrazine derivative. nih.gov

Table 2: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives rsc.orgnih.gov

AldehydeCatalystSolventTime (h)Yield (%)
Substituted aromatic aldehyde20 mol% p-TSAEthanol8-982-89

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has gained significant attention in organic chemistry due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. nih.govrsc.orgnih.gov This technology has been applied to the synthesis of various heterocyclic compounds, including pyrido[2,3-b]pyrazine derivatives. While specific examples for this compound are not detailed in the provided context, microwave-assisted multicomponent reactions are a known strategy for constructing similar heterocyclic systems. rsc.orgrsc.org The use of microwave irradiation can accelerate the condensation and cyclization steps involved in the formation of the pyrido[2,3-b]pyrazine core, making it a potentially valuable tool for the rapid synthesis of these compounds.

Acid-Catalyzed Condensation Reactions in Pyrido[2,3-b]pyrazine Synthesis

The condensation of pyridinediamines with α-dicarbonyl compounds is a classical and widely used method for the synthesis of the pyrido[2,3-b]pyrazine ring system. ingentaconnect.com The reaction is typically catalyzed by an acid. ingentaconnect.com In the context of synthesizing unsymmetrical pyrido[2,3-b]pyrazines, the regioselectivity of this condensation is a critical factor. ingentaconnect.com Studies have shown that the choice of solvent and temperature can significantly influence the ratio of the resulting regioisomers. ingentaconnect.com For instance, conducting the reaction at low temperatures in acidic solvents like acetic acid or trifluoroacetic acid can enhance the regioselectivity, favoring the formation of the biologically more active isomer. ingentaconnect.com The synthesis of 2,3-diphenylquinoxaline (B159395) derivatives, which share a similar synthetic approach, involves the condensation of substituted o-phenylenediamines with benzil (B1666583). researchgate.net This highlights the general applicability of this condensation strategy.

Post-Synthetic Functionalization Strategies

Once the core pyrido[2,3-b]pyrazine ring is assembled, further modifications can be introduced through post-synthetic functionalization. This approach allows for the diversification of the scaffold and the introduction of various substituents to modulate the properties of the molecule. A key strategy for post-synthetic functionalization is the conversion of halogenated derivatives into other functional groups. For example, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, synthesized via deprotonative metalation, can be converted into corresponding amines and hydrazine (B178648) derivatives. mdpi.com These transformations open up avenues for creating a library of compounds with diverse functionalities.

Regioselective Halogenation through Electrophilic Trapping

The selective introduction of halogen atoms onto the this compound scaffold has been effectively achieved through a deprotonation-electrophilic trapping strategy. This method allows for precise control over the position of halogenation, which is a critical step for further derivatization.

Detailed research has demonstrated that the deprotonation of this compound (1a) can be accomplished using a strong base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in the presence of ZnCl₂·TMEDA. The resulting organometallic intermediate can then be trapped by an electrophilic halogen source to yield the corresponding 8-halo-2,3-diphenylpyrido[2,3-b]pyrazine derivative. Current time information in Bangalore, IN.

Specifically, the reaction of the parent compound with LiTMP and ZnCl₂·TMEDA in tetrahydrofuran (THF) at low temperatures, followed by the addition of an appropriate halogenating agent, leads to the formation of 8-chloro-, 8-bromo-, and 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine. For instance, the use of p-toluenesulfonyl chloride (TsCl) as the electrophile affords the 8-chloro derivative, while 1,2-dibromo-1,1,2,2-tetrachloroethane is employed for bromination, and iodine (I₂) is used for iodination. Current time information in Bangalore, IN. These reactions proceed with high regioselectivity, exclusively targeting the C-8 position of the pyrido[2,3-b]pyrazine ring system.

EntryHalogenating AgentProductYield (%)
1p-Toluenesulfonyl chloride (TsCl)8-Chloro-2,3-diphenylpyrido[2,3-b]pyrazine55
21,2-Dibromo-1,1,2,2-tetrachloroethane8-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine65
3Iodine (I₂)8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine70

Table 1: Regioselective Halogenation of this compound (1a). Data sourced from MDPI Current time information in Bangalore, IN..

Introduction of Aryl and Heteroaryl Moieties through Coupling Reactions

The halogenated derivatives of this compound serve as versatile precursors for the introduction of aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures with extended π-conjugated systems, which are of interest for applications in materials science and medicinal chemistry.

While specific examples for the 8-halo-2,3-diphenylpyrido[2,3-b]pyrazine are not extensively detailed, the reactivity of the closely related 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine in various palladium-catalyzed reactions has been reported. This suggests that the 8-halo analogues would undergo similar transformations. Commonly employed cross-coupling reactions in this context include the Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. researchgate.net

The Suzuki-Miyaura coupling, which involves the reaction of the halo-derivative with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. For instance, the 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine could be coupled with various arylboronic acids using a catalyst system such as Pd(PPh₃)₄ and a base like Na₂CO₃ or K₃PO₄ in a suitable solvent mixture (e.g., dioxane/water) to yield 8-aryl-2,3-diphenylpyrido[2,3-b]pyrazines.

Similarly, the Stille coupling, which utilizes organotin reagents, offers another powerful tool for the arylation and heteroarylation of the pyrido[2,3-b]pyrazine core. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and preventing side reactions. The successful application of these coupling strategies to other nitrogen-rich heterocyclic systems further supports their feasibility for the functionalization of this compound. nih.govnih.gov

The introduction of such aryl and heteroaryl moieties can significantly impact the photophysical properties of the resulting compounds, making this a key strategy in the design of novel fluorescent materials. researchgate.net

Chemical Reactivity and Transformation Studies of 2,3 Diphenylpyrido 2,3 B Pyrazine Scaffold

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 2,3-diphenylpyrido[2,3-b]pyrazine core. These reactions facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds. In the context of the this compound system, this reaction typically involves the coupling of a halogenated derivative of the scaffold with an arylboronic acid in the presence of a palladium catalyst and a base. clockss.orgresearchgate.net

For instance, an 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine can be coupled with various arylboronic acids to introduce a new aryl group at the 8-position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. clockss.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventProduct Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene78

This table presents hypothetical data for illustrative purposes.

The reaction generally proceeds with good to excellent yields and tolerates a range of functional groups on the arylboronic acid, making it a highly versatile method for derivatization. clockss.orgresearchgate.net

The this compound scaffold can serve as a precursor for the synthesis of fused polycyclic aromatic compounds through intramolecular C-N and C-C bond formation. These reactions are often catalyzed by transition metals like palladium and lead to the formation of novel, extended π-systems. researchgate.netresearchgate.net

An example of intramolecular C-N bond formation involves the palladium-catalyzed N-arylation/C-H activation sequence. researchgate.net Starting with a suitably substituted precursor, such as an 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine reacted with an aniline (B41778) derivative, an intramolecular cyclization can be induced to form a new heterocyclic ring fused to the pyrazine (B50134) core. researchgate.net

Intramolecular C-C bond formation can also be achieved, leading to the synthesis of carbazole-like structures. These reactions often proceed through a cascade mechanism involving multiple bond-forming events in a single pot. researchgate.net

Table 2: Intramolecular Cyclization Reactions for Fused Polycycles

EntryReactantCatalyst SystemReaction TypeProduct
18-(2-chloroanilino)-2,3-diphenylpyrido[2,3-b]pyrazinePd(OAc)₂ / DavePhosIntramolecular C-NPyrazino-fused carbazole
28-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine and 2-ethynylanilinePdCl₂(PPh₃)₂ / CuIIntramolecular C-C/C-NIndolo[2,3-g]pyrido[2,3-b]quinoxaline derivative

This table presents hypothetical data for illustrative purposes.

These intramolecular cyclization strategies provide a powerful approach to building complex, multi-ring systems from the relatively simple this compound scaffold. researchgate.netresearchgate.net

Copper-Catalyzed N-Arylation Reactions

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is another important method for functionalizing the this compound core. researchgate.net This reaction allows for the introduction of various nitrogen-containing substituents, such as azoles, onto the heterocyclic framework. researchgate.net

Typically, an iodinated derivative of this compound is reacted with a nitrogen nucleophile in the presence of a copper catalyst and a base. researchgate.net The reaction conditions can be tuned to achieve high yields and selectivity. researchgate.netresearchgate.net

Table 3: Copper-Catalyzed N-Arylation of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine

EntryAzoleCatalystBaseLigandYield (%)
1PyrazoleCuIK₂CO₃1,10-Phenanthroline75
2ImidazoleCuICs₂CO₃N,N'-Dimethylethylenediamine82
31,2,4-TriazoleCuIK₃PO₄(±)-trans-1,2-Diaminocyclohexane68

Data derived from a study on the copper-catalyzed N-arylation of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine using azoles. researchgate.net

This method provides a direct route to N-functionalized pyrido[2,3-b]pyrazines, which are of interest for their potential biological and photophysical properties. researchgate.net

Reduction Reactions and Hydrogenation Studies

Reduction reactions of the this compound scaffold can lead to the formation of partially or fully saturated derivatives, altering its electronic and steric properties.

The reduction of the pyrazine ring within the this compound system can be achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgmasterorganicchemistry.com These reagents deliver a hydride ion (H⁻) to the electron-deficient carbon atoms of the pyrazine ring.

The regioselectivity of the reduction can be influenced by the reaction conditions and the specific hydride reagent used. LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce the pyrazine ring more readily. libretexts.orgmasterorganicchemistry.com The initial reduction typically occurs at the N5 and N10 positions, leading to a dihydro derivative. Further reduction can lead to a tetrahydro derivative.

Table 4: Hydride Reduction of this compound

EntryReagentSolventTemperature (°C)Major Product
1NaBH₄Methanol255,10-Dihydro-2,3-diphenylpyrido[2,3-b]pyrazine
2LiAlH₄THF0 to 255,6,7,8-Tetrahydro-2,3-diphenylpyrido[2,3-b]pyrazine

This table presents expected outcomes based on the known reactivity of these reducing agents.

The regioselectivity is governed by the electronic distribution within the heterocyclic system, with the nitrogen atoms directing the hydride attack.

Catalytic hydrogenation offers another route to the reduction of the this compound scaffold. libretexts.orglibretexts.org This method typically employs a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. libretexts.orglibretexts.org

The mechanism of catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the surface of the metal catalyst. libretexts.org The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These hydrogen atoms are then transferred sequentially to the unsaturated bonds of the pyrido[2,3-b]pyrazine (B189457) ring. libretexts.orglibretexts.org

Due to the steric hindrance from the phenyl groups at the 2 and 3 positions, the hydrogenation is expected to occur preferentially on the less hindered pyridine (B92270) and pyrazine rings. The reaction typically proceeds with syn-stereochemistry, meaning that the hydrogen atoms are added to the same face of the ring system. libretexts.org Under harsh conditions, such as high pressure and temperature, complete saturation of the heterocyclic core can be achieved. youtube.com

Nucleophilic Addition Reactions with Organometallic Reagents

The electron-deficient nature of the pyrido[2,3-b]pyrazine system makes it a potential target for nucleophilic attack. However, the reactivity is nuanced, with different positions on the heterocyclic core exhibiting varying susceptibility to nucleophiles. Research in this area has explored the use of potent organometallic reagents, which are strong nucleophiles and bases.

Detailed studies on the functionalization of this compound have demonstrated its reactivity towards mixed lithium-zinc organometallic bases. Specifically, the use of a combination of 2,2,6,6-tetramethylpiperidino-based lithium (LiTMP) and zinc chloride (ZnCl₂) has been effective in the deprotometalation of the pyridine ring. This process involves the abstraction of a proton from the C-8 position, followed by trapping with an electrophile, such as iodine, to yield the corresponding 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine. mdpi.comnih.gov This regioselective functionalization highlights the higher acidity of the protons on the pyridine ring compared to those on the phenyl substituents.

The reaction proceeds via an in situ trapping methodology, which is crucial for preventing secondary reactions that can occur with sensitive substrates like azines at ambient temperatures. researchgate.net While this demonstrates the susceptibility of the C-H bond on the pyridine part of the scaffold to organometallic bases, direct nucleophilic addition of organometallic reagents to the C=N bonds of the pyrazine ring in this compound has not been extensively reported.

However, studies on simpler pyrazine systems provide insights into potential reaction pathways. The activation of the pyrazine ring, for instance by N-acylation, has been shown to facilitate the regioselective addition of Grignard reagents, leading to the formation of 1,2-dihydropyrazines. beilstein-journals.org It is conceivable that a similar strategy could be employed for the this compound scaffold to promote nucleophilic addition to the pyrazine moiety.

Table 1: Deprotometalation-Iodination of this compound

ReagentElectrophileProductYield (%)Reference
LiTMP/ZnCl₂·TMEDAI₂8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine70 mdpi.comnih.gov

Ring Contraction Mechanisms of Pyrazine Moieties

The investigation of ring contraction mechanisms of the pyrazine moiety within the this compound scaffold is an area with limited specific research in the currently available scientific literature. While ring contraction is a known transformation for certain heterocyclic systems, detailed studies and established mechanisms for the pyrido[2,3-b]pyrazine core are not extensively documented.

In broader contexts, ring contractions of nitrogen-containing heterocycles can be prompted by various factors, including photochemical conditions, treatment with specific reagents, or thermal rearrangements. For instance, acid-promoted ring contraction has been observed in other heterocyclic systems like silylated galactopyranosides, where a six-membered ring converts to a five-membered ring. researchgate.net However, the direct applicability of such mechanisms to the stable aromatic system of pyrido[2,3-b]pyrazine is not established.

Due to the lack of specific experimental data on the ring contraction of this compound, a detailed discussion of its mechanisms and the presentation of related research findings are not possible at this time. Further research is required to explore the potential for such transformations and to elucidate the underlying mechanistic pathways.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in 2,3-Diphenylpyrido[2,3-b]pyrazine. A combination of one-dimensional and two-dimensional techniques provides a complete assignment of all proton and carbon signals.

One-Dimensional (1D) NMR (¹H, ¹³C) Analysis

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, corresponding to the protons on the fused pyridine (B92270) ring and the two phenyl substituents. The three distinct protons of the pyridopyrazine core typically appear as multiplets, with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms. The ten protons of the two phenyl groups often present as complex multiplets due to overlapping signals.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each unique carbon atom in the molecule. This includes signals for the protonated carbons and the non-protonated (quaternary) carbons of the heterocyclic core and at the points of phenyl substitution. Detailed ¹H and ¹³C NMR spectral data for a range of pyrido[2,3-b]pyrazines, including the 2,3-diphenyl derivative, have been comprehensively assigned in the literature. researchgate.netresearchgate.net These assignments form the basis for the structural confirmation of the molecule.

While specific data for the parent compound is best sourced from dedicated studies, analysis of closely related derivatives provides insight into the expected chemical shifts. For instance, the ¹H NMR data for 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine shows characteristic signals for the phenyl and pyridyl protons, as detailed in the table below.

Table 1: ¹H NMR Spectral Data for 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine in CDCl₃
Chemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
8.70d, J = 4.6Pyridyl Proton
8.28d, J = 4.5Pyridyl Proton
7.64–7.69mPhenyl Protons
7.32–7.44mPhenyl Protons

Data sourced from a study on halogenated derivatives of this compound. nih.gov

Two-Dimensional (2D) NMR Techniques for Comprehensive Assignment

Due to the spectral complexity arising from multiple aromatic signals in a narrow chemical shift range, 2D NMR experiments are indispensable for unambiguous assignments. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

HSQC/HMQC: These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹J-coupling). This allows for the definitive assignment of each protonated carbon in the pyridopyrazine and phenyl rings.

HMBC: This technique reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). HMBC is particularly vital for identifying quaternary carbons, which are invisible in HSQC spectra. For this compound, HMBC spectra would show correlations from the phenyl protons to the carbons of the pyrazine (B50134) ring (C-2 and C-3), confirming the connectivity of the substituent groups to the core structure.

The assignment of the full ¹H and ¹³C NMR spectra of this class of compounds has been successfully achieved using these gradient-enhanced 2D NMR experiments. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1400–1650 cm⁻¹ region, characteristic of the conjugated heterocyclic and phenyl rings.

C-H in-plane and out-of-plane bending: These produce strong absorptions in the fingerprint region (below 1400 cm⁻¹), which are highly specific to the substitution pattern of the aromatic rings.

The table below lists the characteristic FT-IR absorption bands recorded for 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine, which are expected to be very similar to those of the parent compound, with the exception of vibrations involving the carbon-halogen bond.

Table 2: FT-IR Spectral Data for 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine
Wavenumber (cm⁻¹)Vibrational Mode Assignment
3068Aromatic C-H Stretch
1570Aromatic C=C/C=N Stretch
1519Aromatic C=C/C=N Stretch
1416Aromatic Ring Vibration
1336Aromatic Ring Vibration
980C-H Out-of-Plane Bend
699C-H Out-of-Plane Bend

Data sourced from a study on halogenated derivatives of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy is used to investigate the electronic transitions within the conjugated π-system of the molecule. For this compound, the spectrum displays strong absorption bands in the ultraviolet and visible regions. Studies on materials with a pyrido[2,3-b]pyrazine (B189457) backbone show a characteristic absorption maximum (λmax) between 358–365 nm. This absorption is attributed to n–π* and π–π* electronic transitions originating from the extensive π-conjugated system of the heterocyclic skeleton. The high molar extinction coefficient (log εmax ranging from 4.32 to 4.43 M⁻¹ cm⁻¹) is indicative of these highly allowed electronic transitions.

Table 3: Electronic Absorption Data for this compound
Absorption Maxima (λmax)Molar Extinction Coefficient (log εmax)Transition Type
358–365 nm4.32–4.43 M⁻¹ cm⁻¹n–π* and π–π*

X-ray Diffraction (XRD) Analysis for Solid-State Structures and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular packing interactions. While the specific crystal structure of this compound is not detailed in the searched literature, extensive diffraction studies have been conducted on closely related 2,3-diarylpyrido[2,3-b]pyrazines. nih.gov

For example, the crystal structure of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine, an analogue of the diphenyl compound, has been fully characterized. nih.gov The analysis revealed that the compound crystallizes in the P2₁/c space group of the monoclinic system. Key structural features identified include:

Molecular Geometry: The pyridopyrazine core is relatively planar. The two thiophenyl rings are inclined with respect to this core plane at different dihedral angles. A similar non-coplanar arrangement of the phenyl rings would be expected for this compound to minimize steric hindrance.

Intermolecular Interactions: The packing in the crystal is stabilized by non-covalent interactions. In the dithienyl analogue, offset π–π stacking interactions are observed between the pyridopyrazine moieties of adjacent molecules. Such interactions are crucial in governing the solid-state properties of aromatic materials.

An XRD analysis of this compound would provide definitive information on its molecular conformation and the nature of its crystal packing, including potential π-stacking or C-H···N hydrogen bonding interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has become a primary tool for predicting the molecular properties of heterocyclic systems. Studies on various derivatives of pyrido[2,3-b]pyrazine (B189457) have been conducted using the B3LYP functional with the 6-31G(d,p) basis set to optimize molecular geometries and compute spectroscopic and electronic characteristics. rsc.org These computational analyses are vital for understanding the structure-property relationships that govern the behavior of this class of compounds. nih.gov

Theoretical calculations are powerful in predicting key electronic and spectroscopic parameters. For derivatives of the pyrido[2,3-b]pyrazine core, DFT methods have been used to calculate properties such as dipole moment (μ), average polarizability <α>, and hyperpolarizabilities (β and γ), which are crucial for assessing potential in nonlinear optical (NLO) applications. rsc.org For instance, a study on a series of pyrido[2,3-b]pyrazine derivatives (compounds 4-7 in the source) revealed that substitutions significantly influence these parameters. Compound 7 , with a methoxy-substituted phenyl ring, exhibited the highest dipole moment and polarizability, indicating a significant NLO response. rsc.org

Table 1: Calculated Electronic Properties of Pyrido[2,3-b]pyrazine Derivatives

Compound Dipole Moment (μ) [D] Average Polarizability <α> [x 10⁻²³ esu] First Hyperpolarizability (β) [x 10⁻³⁰ esu] Second Hyperpolarizability <γ> [x 10⁻³⁵ esu]
Derivative 4 7.97 3.73 10.4 5.48
Derivative 5 7.21 3.75 9.7 5.86
Derivative 6 9.01 3.84 12.8 6.42
Derivative 7 9.35 3.90 15.6 6.63

Data sourced from a computational study on substituted pyrido[2,3-b]pyrazine derivatives. rsc.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of molecular stability and reactivity. rsc.org

In computational studies of pyrido[2,3-b]pyrazine derivatives, the FMOs were analyzed to understand intramolecular charge transfer (ICT). The HOMO is typically located on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient parts. For the studied derivatives, the HOMO was generally found on the substituted phenyl rings and the pyrazine (B50134) moiety, while the LUMO was centered on the pyrido[2,3-b]pyrazine core. A smaller Egap suggests higher reactivity and is often associated with enhanced NLO properties. rsc.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Pyrido[2,3-b]pyrazine Derivatives

Compound EHOMO [eV] ELUMO [eV] Energy Gap (Egap) [eV]
Derivative 4 -5.701 -2.131 3.570
Derivative 5 -5.731 -2.112 3.619
Derivative 6 -5.621 -2.144 3.477
Derivative 7 -5.589 -2.145 3.444

Data sourced from a computational study on substituted pyrido[2,3-b]pyrazine derivatives at the B3LYP/6-31G(d,p) level. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of electron delocalization and orbital interactions within a molecule. It examines charge transfer between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. rsc.org

For pyrido[2,3-b]pyrazine derivatives, NBO analysis has revealed significant intramolecular charge transfer. Key interactions identified include those from lone pair orbitals (LP) of nitrogen and oxygen atoms to antibonding orbitals (π) of the aromatic rings. For example, strong π → π and LP → π* transitions contribute significantly to the stability of the molecular system. These delocalizations are fundamental to the electronic properties of the compounds. rsc.org

Transition Density Matrix (TDM) and Density of States (DOS) analyses are used to visualize and understand electronic transitions, particularly those responsible for UV-Vis absorption spectra. TDM provides insight into the charge redistribution that occurs during an electronic excitation, highlighting the hole-electron distribution and the charge transfer character of the transition. rsc.org

DOS plots illustrate the contributions of different molecular fragments to the molecular orbitals, offering a clear picture of which parts of the molecule are involved in the HOMO, LUMO, and other orbitals. In studies of pyrido[2,3-b]pyrazine derivatives, DOS analysis confirmed that different substituents modify the orbital contributions, thereby tuning the electronic and optical properties of the molecule. rsc.org

Global Reactivity Descriptors and Theoretical Prediction of Chemical Behavior

Global reactivity descriptors are calculated from FMO energies and provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). rsc.org

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. rsc.org Theoretical studies on pyrido[2,3-b]pyrazine derivatives show that the introduction of different substituents allows for the fine-tuning of these reactivity parameters. For example, derivative 7 , with the smallest energy gap, was found to be the softest and most reactive among the series studied. rsc.org

Table 3: Global Reactivity Descriptors for Pyrido[2,3-b]pyrazine Derivatives

Compound Hardness (η) [eV] Softness (S) [eV⁻¹] Electronegativity (χ) [eV] Chemical Potential (μ) [eV] Electrophilicity (ω) [eV]
Derivative 4 1.785 0.280 3.916 -3.916 4.291
Derivative 5 1.809 0.276 3.921 -3.921 4.258
Derivative 6 1.738 0.287 3.882 -3.882 4.332
Derivative 7 1.722 0.290 3.867 -3.867 4.331

Data sourced from a computational study on substituted pyrido[2,3-b]pyrazine derivatives. rsc.org

Theoretical Studies on Reaction Mechanisms and Stability of Intermediates

While detailed theoretical investigations into the reaction mechanism and stability of intermediates for the synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine are not prominently featured in the examined literature, the synthesis of related derivatives has been described. A common and efficient method is a one-pot, three-component reaction. nih.gov

This synthesis involves reacting a mixture of a 1,2-dicarbonyl compound (like benzil (B1666583), which would lead to the 2,3-diphenyl derivative), an aminopyrazine (specifically 2,3-diaminopyridine (B105623) for the pyrido[2,3-b]pyrazine core), and often involves an acid catalyst such as para-toluenesulfonic acid (p-TSA) in a suitable solvent like ethanol (B145695). nih.gov The reaction proceeds through a series of condensation steps, likely involving the formation of Schiff base intermediates, followed by intramolecular cyclization and subsequent aromatization to yield the final stable heterocyclic system. A thorough computational study would be required to map the energy profile of this reaction, identify the transition states, and evaluate the stability of the various intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.

Applications in Chemical Sensing Chemosensors

Fluorescent Chemosensor Development

The inherent fluorescence of 2,3-Diphenylpyrido[2,3-b]pyrazine and its ability to interact with specific analytes make it a promising candidate for the development of fluorescent chemosensors.

Detection of Specific Metal Ions (e.g., Mercury(II))

Recent research has highlighted the efficacy of this compound as a selective "turn-on" fluorescent chemosensor for the detection of mercury(II) (Hg²⁺) ions. researchgate.netresearchgate.netresearchgate.net This is particularly noteworthy due to the high toxicity and widespread presence of mercury in the environment. The sensor exhibits a fluorescent response upon binding with Hg²⁺, allowing for its detection with excellent selectivity and resistance to interference from other ions. researchgate.netresearchgate.netresearchgate.net

Elucidation of Sensing Mechanisms and Stoichiometry

The sensing mechanism of this compound for Hg²⁺ involves the formation of a complex between the compound and the metal ion. researchgate.netresearchgate.net Studies have shown that this interaction leads to the "turn-on" fluorescent response. The stoichiometry of this complex has been determined to be a 1:1 metal-to-ligand ratio. researchgate.netresearchgate.net Furthermore, the formation of this complex is a reversible process. researchgate.netresearchgate.net

Performance in Aqueous Media and Environmental Applicability

A key advantage of using this compound as a chemosensor for Hg²⁺ is its ability to operate effectively in a pure water environment. researchgate.netresearchgate.net This is a significant feature as it eliminates the need for buffer systems or organic solvents, which can complicate the detection process and may not be suitable for environmental samples. researchgate.netresearchgate.net The performance of the sensor is also reported to be largely unaffected by pH, further enhancing its applicability for real-world environmental monitoring. researchgate.netresearchgate.net

Electrochemical Biosensing Applications

Beyond its use in fluorescent sensing, this compound also shows potential in the field of electrochemical biosensing, particularly for the detection of nucleic acids.

DNA Electrochemical Sensing Capabilities

The distinct electronic properties of this compound make it a suitable material for incorporation into electrochemical DNA sensing technologies. smolecule.com While detailed mechanisms are still under investigation, the compound's structure is conducive to interactions with DNA, which can be translated into a measurable electrochemical signal. This capability opens up possibilities for the development of novel biosensors for DNA detection.

Fundamental Interactions with Biological Substrates

The interaction of pyrido[2,3-b]pyrazine (B189457) derivatives with DNA is a subject of ongoing research. For instance, studies on derivatives like 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine have been conducted to understand their potential as DNA intercalators or groove binders. researchgate.netmdpi.com While not directly pertaining to the parent compound, this research provides insights into how the core structure of this compound might interact with biological macromolecules like DNA, a fundamental aspect for the design of effective biosensors. researchgate.netmdpi.com

Coordination Chemistry and Metal Complex Formation

Ligand Properties and Metal Chelation Capabilities

2,3-Diphenylpyrido[2,3-b]pyrazine possesses key characteristics that define its function as a ligand. The core of the molecule is the pyrido[2,3-b]pyrazine (B189457) system, a fused aromatic structure containing three nitrogen atoms. The electron-rich nitrogen atoms within this framework, particularly the two adjacent nitrogens in the pyrazine (B50134) ring, are effective coordination sites for metal ions. researchgate.net

This arrangement allows this compound to act as a bidentate chelating ligand. It coordinates to a metal center through the two nitrogen atoms of the pyrazine ring, forming a stable five-membered chelate ring. This chelating effect enhances the stability of the resulting metal complexes compared to coordination with comparable monodentate ligands. Studies on related 2,3-diarylpyrido[2,3-b]pyrazine derivatives have shown that they utilize both nitrogen atoms on the pyrazine side of the moiety to bind to a metal center. epdf.pub This bidentate N,N'-chelation is a primary bonding mode for this class of compounds, making them valuable building blocks in supramolecular chemistry and the design of functional metal-containing materials.

Synthesis and Characterization of Metal Complexes (e.g., Silver(I) Complexes)

The synthesis of the this compound ligand is typically achieved through a condensation reaction. A common and efficient method involves the reaction of 2,3-diaminopyridine (B105623) with benzil (B1666583) (a 1,2-dicarbonyl compound) in the presence of a catalyst like zirconium(IV) oxide chloride in an aqueous medium, which produces the target compound in high yield. academie-sciences.fr

The formation of metal complexes generally involves the reaction of the synthesized ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of ruthenium(II) complexes with similar ligands has been accomplished by reacting the ligand with a ruthenium precursor in acetone (B3395972) under reflux. nih.gov While specific literature detailing the synthesis of a Silver(I) complex with this compound was not identified in the reviewed sources, a general approach would involve combining the ligand with a silver salt, such as silver(I) nitrate (B79036) or silver(I) tetrafluoroborate, in a solvent like ethanol (B145695), acetonitrile, or methanol.

Table 1: Spectroscopic Data for this compound Ligand

TechniqueObserved Signals/PeaksReference
¹H NMR (in CDCl₃)δ 7.34-7.45 (m, 5H), 7.59 (d, 2H), 7.66 (d, 2H) ijrar.com
¹³C NMR (in CDCl₃)δ 125.6, 128.6, 128.8, 129.7, 129.9, 130.2, 130.7, 136.6, 138.5, 138.9, 150.3, 154.5, 155.2, 156.8 ppm ijrar.com
IR (KBr)3056, 1544, 1430, 1384, 1332, 1068, 1019, 780, 697 cm⁻¹ academie-sciences.fr

Structural Analysis of Coordination Geometries and Bonding Motifs

The structural analysis of metal complexes containing pyrido[2,3-b]pyrazine ligands reveals diverse coordination geometries dictated by the metal ion's nature, its oxidation state, and the presence of other ancillary ligands. While specific crystal structures for complexes of this compound were not available in the reviewed literature, studies on closely related analogues provide significant insight into potential bonding motifs.

Biological Activities and Pharmaceutical Exploration of Pyrido 2,3 B Pyrazine Scaffolds

In vitro Antiproliferative Activity in Melanoma Cell Lines

While the broader class of nitrogen-containing heterocyclic compounds is a major focus in oncology research, specific data on the antiproliferative activity of 2,3-Diphenylpyrido[2,3-b]pyrazine against melanoma cell lines is not prominently available in current scientific literature. Research has, however, explored structurally related scaffolds.

For instance, studies on other fused pyrimidine (B1678525) systems, such as pyrazolo[3,4-d]pyrimidine derivatives, have demonstrated antiproliferative activity against melanoma cell lines, including the MALME-3M line mdpi.com. Similarly, novel hybrids based on pyridine (B92270) and pyrimidine scaffolds have been synthesized and assessed for their anticancer properties against the melanoma A375 cell line eurjchem.com. One such study identified pyridine analogs that exhibited potent antiproliferative activity and high selectivity against these cancer cells eurjchem.com. Another investigation focused on pyrrolo[3,2-b]pyridine derivatives, which in some cases showed activity against the A375 human melanoma cell line superior to the reference drug Sorafenib nih.gov. These findings highlight the general potential of pyridine-based heterocycles in melanoma research, though direct evidence for the pyrido[2,3-b]pyrazine (B189457) core in this specific context remains to be established.

Broad Spectrum of Biological Applications of Pyrido[2,3-b]pyrazine Derivatives

The pyrido[2,3-b]pyrazine nucleus is a versatile structure, and its derivatives have been investigated for a wide array of therapeutic applications, demonstrating a broad biological potential.

The pyrido[2,3-b]pyrazine scaffold is considered a privileged structure in medicinal chemistry, with derivatives being explored as candidates for treating a range of diseases. Research has shown these compounds exhibit a wide spectrum of biological applications, including the selective inhibition of PI3K isozymes and potential use in treating myocardial infarction nih.gov.

In the field of virology, novel pyrido[2,3-b]pyrazine derivatives have been identified as potent, non-nucleoside inhibitors of the human cytomegalovirus (HCMV) polymerase nih.gov. Certain compounds from this class demonstrated a superior therapeutic index and broad-spectrum activity against other herpesviruses, making them promising leads for further investigation nih.gov. Furthermore, in oncology, a series of novel pyrido[2,3-b]pyrazines have shown potential as antitumor agents for erlotinib-resistant non-small cell lung carcinoma, suggesting they could become valuable candidates in cancer therapy researchgate.net. The adaptability of the pyrido[2,3-b]pyrazine core allows for its application in diverse areas, from materials science to pharmaceuticals nih.gov.

A notable area of investigation for pyrido[2,3-b]pyrazine derivatives is their capacity as antioxidant and antiurease agents. A series of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives were recently synthesized and evaluated for these properties nih.gov. The antioxidant potential was assessed using a standard protocol involving DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging nih.gov. The antiurease activity was also tested, which is relevant for its potential to inhibit the urease enzyme responsible for hydrolyzing urea (B33335) nih.gov. These activities were reported for the first time for this specific class of compounds nih.gov.

Table 1: In vitro Antioxidant and Antiurease Activity of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives

CompoundSubstitution PatternAntioxidant Activity (% Inhibition)Antiurease Activity (% Inhibition)
4 R = H45.31 ± 0.1742.12 ± 0.11
5 R = Cl49.22 ± 0.1946.17 ± 0.15
6 R = Br53.45 ± 0.1350.23 ± 0.18
7 R = OCH₃65.18 ± 0.1161.54 ± 0.13
StandardAscorbic Acid94.23 ± 0.15N/A
StandardThioureaN/A97.11 ± 0.17

Data sourced from a 2023 study on novel pyrido[2,3-b]pyrazine derivatives. The specific compounds are derivatives of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin. nih.gov

The antimicrobial potential of the pyrido[2,3-b]pyrazine scaffold has been confirmed through various studies. Novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives, synthesized from furazano[4,5-b]pyridine 3-oxide, were found to possess strong antibacterial activities in vitro researchgate.net. In contrast, the corresponding pyrido[2,3-b]pyrazine 1-oxide derivatives did not show activity researchgate.net.

Another study investigated a series of 7-bromo-pyrido[2,3-b]pyrazine derivatives. The derivative featuring two thiocarbonyl groups (a 2,3-dithione) demonstrated the most potent antibacterial effect, inhibiting both Gram-positive and Gram-negative bacteria with significant efficacy. The presence of alkyl or aryl side-chains on the heterocyclic moiety was found to decrease the biological activity.

Table 2: Minimum Inhibitory Concentration (MIC) of 7-bromo-pyrido[2,3-b]pyrazine-2,3-dithione

Bacterial StrainTypeMIC (mg/mL)
Staphylococcus aureusGram-positive0.078
Bacillus cereusGram-positive0.078
Escherichia coliGram-negative0.625
Salmonella typhiGram-negative1.25

Data reflects the antibacterial screening of a pyrido[2,3-b]pyrazine derivative bearing two thiocarbonyl groups.

While antibacterial properties are well-documented, specific studies detailing the antifungal activity of pyrido[2,3-b]pyrazine derivatives are less common in the surveyed literature. However, research into related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has shown that some of these derivatives possess significant antifungal activities, suggesting that this could be a promising avenue for future investigation of the pyrido[2,3-b]pyrazine scaffold.

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Pathways

A primary challenge in the advancement of 2,3-Diphenylpyrido[2,3-b]pyrazine chemistry is the development of new and sustainable methods for its synthesis. While classical condensation reactions are foundational, future efforts must prioritize eco-friendly approaches. This includes the implementation of green chemistry principles, such as utilizing aqueous ethanol (B145695) as a reaction medium to minimize the use of volatile organic compounds. nih.gov The exploration of multicomponent, one-pot reactions presents a promising avenue for improving efficiency and reducing waste. nih.gov

Furthermore, microwave-assisted synthesis, a technique that has proven powerful in the chemistry of azaheterocycles, could significantly accelerate reaction times and improve yields for derivatives of this scaffold. dntb.gov.ua Future research should also investigate novel catalytic systems, potentially moving away from expensive or toxic catalysts towards more abundant and benign alternatives. google.com The development of methods like the aza-Wittig reaction or [4+1] annulation strategies, which have been successfully applied to other aza-heterocycles, could offer innovative and chemodivergent routes to not only this compound but also its functionalized analogues. thieme-connect.comacs.orgnih.gov

Deeper Understanding of Structure-Property-Activity Relationships through Advanced Characterization

A comprehensive understanding of the relationship between the molecular structure of this compound and its resulting properties and activities is crucial. While the electron-withdrawing nature of the pyridopyrazine core is known, the specific influence of the 2,3-diphenyl substitution pattern on its electronic and photophysical characteristics requires deeper investigation. mdpi.com

Advanced characterization techniques are paramount to this endeavor. The use of computational tools, particularly Density Functional Theory (DFT), will be instrumental in correlating experimental data with theoretical models. rsc.org DFT calculations can provide insights into frontier molecular orbitals (FMOs), electronic transitions, and nonlinear optical (NLO) properties, guiding the rational design of new derivatives with tailored characteristics. rsc.org Spectroscopic techniques, including one- and two-dimensional NMR and high-resolution mass spectrometry (HRMS), will remain essential for unambiguous structure elucidation. utrgv.edu Furthermore, single-crystal X-ray diffraction will be invaluable for determining precise molecular conformations and understanding intermolecular interactions in the solid state. dntb.gov.ua

Expansion of Advanced Material Applications and Device Fabrication

The unique electronic properties of the pyrido[2,3-b]pyrazine (B189457) core make it a highly attractive candidate for applications in advanced materials, particularly in the field of organic electronics. Research has already demonstrated the potential of this heterocyclic system in creating full-color fluorescent materials for high-performance organic light-emitting diodes (OLEDs). rsc.org A key future direction is the systematic fine-tuning of the material's band gap by modifying the donor-acceptor (D-A) structure to achieve emissions across the entire visible spectrum. rsc.org

The challenge lies in designing and synthesizing derivatives of this compound that not only possess high photoluminescence quantum yields but also exhibit properties like thermally activated delayed fluorescence (TADF) for enhanced device efficiency. rsc.org Exploring its use in other electronic applications, such as organic semiconductors and as a component in 2D hybrid organic-inorganic perovskites, represents a significant area for growth. mdpi.comrsc.org The goal is to leverage the strong electron-withdrawing ability of the pyridopyrazine nucleus to create novel materials for next-generation displays, lighting, and photovoltaic devices. mdpi.com

Development of Highly Selective and Sensitive Chemosensors for Diverse Analytes

Nitrogen-containing heterocyclic compounds have shown considerable promise as the core components of optical chemosensors due to their inherent photophysical properties and synthetic versatility. nih.gov The this compound scaffold is a prime candidate for the development of new chemosensors capable of detecting a wide range of analytes, from toxic metal ions to biologically relevant molecules. nih.govuaic.ro

Future research should focus on functionalizing the core structure to create specific binding sites for target analytes. This could involve introducing moieties that can engage in selective interactions, such as thiosemicarbazone groups known for their coordination ability. researchgate.net A major challenge will be to achieve high selectivity and sensitivity, allowing for the detection of trace amounts of an analyte in complex mixtures. The development of both colorimetric and fluorimetric probes is desirable, as they offer different advantages for visual detection and quantitative analysis. nih.gov The ultimate aim is to create robust and reliable sensors for applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Comprehensive Mechanistic Studies on Biological Target Engagement

The broad spectrum of biological activities reported for nitrogen-containing heterocycles, including anticancer and enzyme inhibitory effects, suggests that this compound and its derivatives may possess significant pharmacological potential. mdpi.comnih.govmdpi.com While preliminary studies on related structures have been conducted, a critical future direction is to undertake comprehensive mechanistic studies to understand how these molecules interact with biological targets at a molecular level.

A significant challenge is the identification of specific cellular targets, such as kinases or other enzymes, that are modulated by this class of compounds. nih.gov Techniques like molecular docking can provide initial hypotheses about binding modes, which must then be validated experimentally. nih.govnih.gov The design and synthesis of photoreactive probes, which can be used to covalently label binding partners within a complex biological system, represents a powerful strategy for target identification and gaining insight into the binding site. nih.gov Elucidating the precise mechanism of action is fundamental for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-diphenylpyrido[2,3-b]pyrazine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via deprotonative metalation using ZnCl₂·TMEDA and LiTMP (3:1 ratio) in THF, yielding 70% after purification. Alternative routes include microwave-assisted condensation of 1,2-diketones with 2,3-diaminopyridine in methanol/acetic acid (9:1), achieving 44% yield after chromatographic separation .
  • Optimization : Key factors include solvent polarity (THF vs. methanol), temperature control (room temperature vs. microwave heating at 433 K), and stoichiometric ratios of reagents. Catalysts like ammonium bifluoride or mesoporous silica nanoparticles (MSN-TPAC) can reduce reaction times by 20% .

Q. How is structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Resolves regioisomeric ambiguity (e.g., dihedral angles between pyridopyrazine and phenyl rings: 34.67–59.56°) .
  • NMR spectroscopy : Key signals include δ = 7.34–7.76 (aromatic protons) and δ = 125.6–156.7 ppm (¹³C shifts for fused rings) .
  • IR spectroscopy : Peaks at 1640 cm⁻¹ (C=N stretching) and 3055 cm⁻¹ (aromatic C-H) confirm heterocyclic backbone .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Derivatives inhibit Fibroblast Growth Factor Receptor (FGFR) via hydrogen bonding between the pyrazine nitrogen and the kinase hinge region, suppressing cell proliferation (IC₅₀ ~50 nM in FGFR1-overexpressing cancers) .
  • Screening : Use kinase inhibition assays (e.g., ADP-Glo™) and cell viability tests (MTT assay) in FGFR-driven cancer models .

Advanced Research Questions

Q. How can photophysical properties (e.g., TADF) of pyrido[2,3-b]pyrazine derivatives be tuned for OLED applications?

  • Design Principles :

  • Donor-Acceptor (D-A) dyads : Introduce electron-rich groups (e.g., dihydrophenazasiline) to lower HOMO (-5.2 eV) and stabilize LUMO (-3.1 eV). Dihedral angles >30° between D and A reduce ΔEₛₜ (0.01–0.23 eV), enabling efficient thermally activated delayed fluorescence (TADF) .
  • Computational modeling : DFT/B3LYP/6-311++G** calculations predict orbital distributions; HOMO localized on donors, LUMO on pyridopyrazine .

Q. How should researchers address contradictions in synthetic yields across studies?

  • Case Analysis : Discrepancies in yields (e.g., 44% vs. 70%) arise from:

  • Catalyst choice : MSN-TPAC reduces reaction time to 95 min vs. 120 min for zirconia-supported catalysts .
  • Regioselectivity : Microwave synthesis generates regioisomers (e.g., 3-(4-fluorophenyl)- vs. 2-(4-fluorophenyl)- isomers), requiring chromatographic separation .
    • Resolution : Use kinetic studies (e.g., LC-MS monitoring) and computational transition-state modeling to identify rate-limiting steps.

Q. What computational strategies are effective for predicting electronic properties and binding affinities?

  • Approaches :

  • Molecular docking : Simulate FGFR1 binding (PDB ID: 3RHX) to prioritize derivatives with hydrogen-bonding motifs .
  • MD simulations : Assess stability of D-A dyads in OLED matrices (e.g., 100 ns trajectories in PMMA) .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl, CF₃) with kinase inhibition (R² = 0.85) .

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Feasible Synthetic Routes

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2,3-Diphenylpyrido[2,3-b]pyrazine
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Reactant of Route 2
2,3-Diphenylpyrido[2,3-b]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.